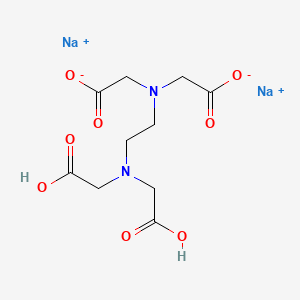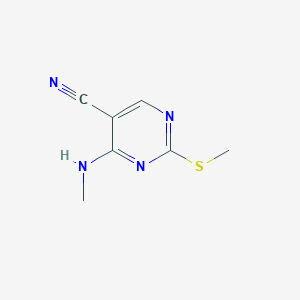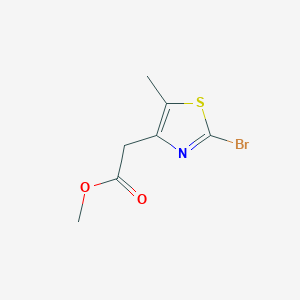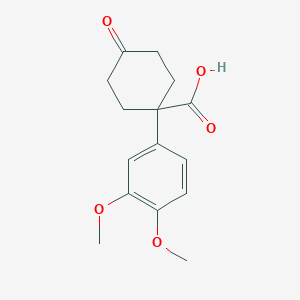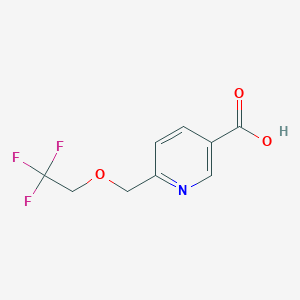
6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid
Vue d'ensemble
Description
“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of “6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis
“6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid” is a solid . The molecular weight is 221.14 . The storage temperature is between 2-8°C in an inert atmosphere .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
Numéro CAS |
1072855-75-4 |
|---|---|
Nom du produit |
6-((2,2,2-Trifluoroethoxy)methyl)nicotinic acid |
Formule moléculaire |
C9H8F3NO3 |
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)5-16-4-7-2-1-6(3-13-7)8(14)15/h1-3H,4-5H2,(H,14,15) |
Clé InChI |
AUWUWABHYBRQEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)O)COCC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

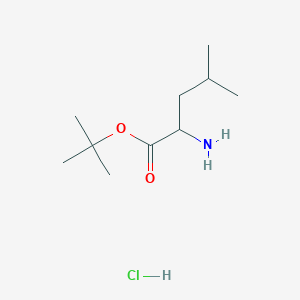
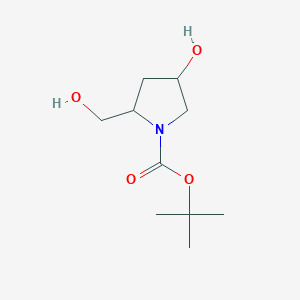
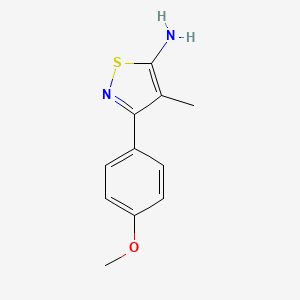
![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)
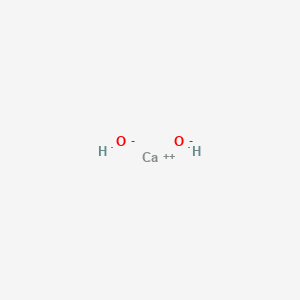
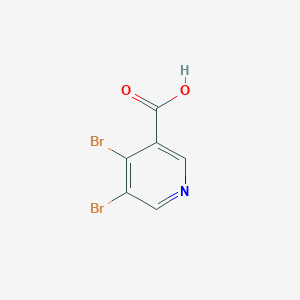
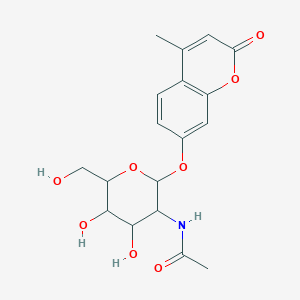
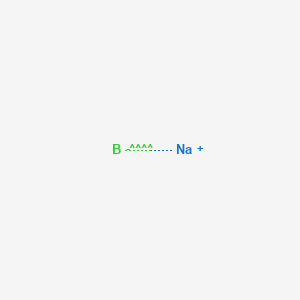
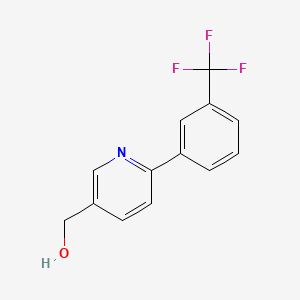
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B8817703.png)
